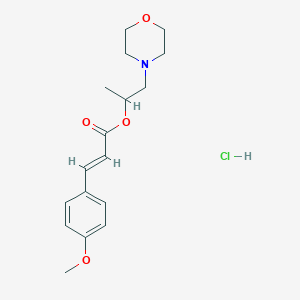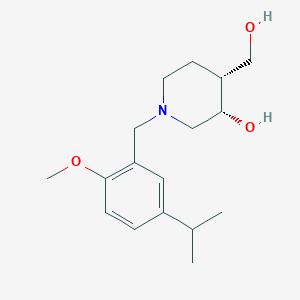![molecular formula C17H20N2O3S2 B5327098 5-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]-3-thiophenecarboxamide](/img/structure/B5327098.png)
5-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]-3-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]-3-thiophenecarboxamide, also known as SMT C1100, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonylurea compounds and has been found to have a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 5-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]-3-thiophenecarboxamide C1100 is not fully understood, but it is thought to involve the inhibition of several enzymes and signaling pathways. The compound has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins and other inflammatory mediators. This compound C1100 has also been found to inhibit the activity of several kinases such as Akt and ERK, which are involved in cell survival and proliferation. In addition, the compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in glucose metabolism and energy homeostasis.
Biochemical and Physiological Effects:
This compound C1100 has been found to have several biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound C1100 has been shown to improve glucose metabolism and insulin sensitivity in animal models of type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]-3-thiophenecarboxamide C1100 in lab experiments is its well-defined chemical structure, which allows for precise dosing and characterization of its effects. In addition, the compound has been extensively studied in vitro and in vivo, which provides a wealth of information on its biological activities and potential therapeutic applications. However, one limitation of using this compound C1100 is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 5-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]-3-thiophenecarboxamide C1100. One area of interest is the development of more potent and selective analogs of the compound, which may have improved therapeutic efficacy and reduced side effects. Another area of interest is the investigation of the compound's effects on other disease states such as neurodegenerative disorders and cardiovascular disease. In addition, further studies are needed to elucidate the cellular and molecular mechanisms of action of this compound C1100, which may provide insights into its potential therapeutic applications.
Synthesemethoden
The synthesis of 5-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]-3-thiophenecarboxamide C1100 involves several steps, including the reaction of 4-(1-piperidinylsulfonyl)aniline with 5-methyl-3-thiophenecarboxylic acid. The reaction is catalyzed by a base such as triethylamine, and the product is obtained by precipitation and recrystallization. The purity of the compound can be increased by further purification steps such as column chromatography.
Wissenschaftliche Forschungsanwendungen
5-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]-3-thiophenecarboxamide C1100 has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-diabetic properties. The compound has been shown to inhibit the activity of several enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound C1100 has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, the compound has been shown to improve glucose metabolism and insulin sensitivity in animal models of type 2 diabetes.
Eigenschaften
IUPAC Name |
5-methyl-N-(4-piperidin-1-ylsulfonylphenyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-13-11-14(12-23-13)17(20)18-15-5-7-16(8-6-15)24(21,22)19-9-3-2-4-10-19/h5-8,11-12H,2-4,9-10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAYGTYITGNGDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{3-[(4-fluorophenyl)sulfonyl]propanoyl}morpholine](/img/structure/B5327018.png)
![3-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5327032.png)
![({3-[(1,1-dioxidothiomorpholin-4-yl)carbonyl]pyrazolo[1,5-a]pyrimidin-6-yl}methyl)diethylamine](/img/structure/B5327034.png)


![2-[(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-1-(2-furyl)-2-oxoethanone](/img/structure/B5327075.png)
![3-[(cyclopropylamino)sulfonyl]-5-(2,3-dihydro-1-benzofuran-7-yl)benzoic acid](/img/structure/B5327083.png)
![4-{1-cyano-2-[5-(3,4-dichlorophenyl)-2-furyl]vinyl}benzoic acid](/img/structure/B5327085.png)

![4-(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2-piperazinone](/img/structure/B5327101.png)
![3-(2-chloro-8-methyl-3-quinolinyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5327108.png)

![1-[(4-butylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5327126.png)
